

Technical Monograph: Synthesis and Characterization of CAS 1060804-55-8

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Compound of Interest

Compound Name: 4-Chloro-5-hydroxynicotinaldehyde
Cat. No.: B12950944

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(4-Chloro-5-hydroxynicotinaldehyde)

Executive Summary & Compound Identity

CAS 1060804-55-8, chemically identified as **4-Chloro-5-hydroxynicotinaldehyde** (or 4-chloro-5-hydroxy-3-pyridinecarboxaldehyde), is a highly functionalized pyridine building block. Its structural uniqueness lies in the contiguous arrangement of three distinct reactive centers: an electrophilic aldehyde (C3), a nucleophilic hydroxyl group (C5), and a displaceable chloride (C4).

This triad makes it a "linchpin" intermediate for synthesizing fused heterocyclic systems, particularly pyrido[4,3-d]pyrimidines and fused oxazoles, which are privileged scaffolds in kinase inhibitors (e.g., targeting EGFR, PI3K, or SHP2).

Property	Specification
Chemical Name	4-Chloro-5-hydroxynicotinaldehyde
CAS Number	1060804-55-8
Molecular Formula	C ₆ H ₄ ClNO ₂
Molecular Weight	157.55 g/mol
Appearance	Pale yellow to tan solid
Solubility	Soluble in DMSO, MeOH, DMF; sparingly soluble in water
pKa (Calculated)	~6.5 (Hydroxyl), ~3.0 (Pyridine N)

Retrosynthetic Analysis & Synthesis Strategy

The synthesis of highly substituted pyridines often suffers from regioselectivity issues. For CAS 1060804-55-8, the most robust route avoids direct chlorination of 3-hydroxypyridine (which favors the 2-position). Instead, we utilize a demethylation strategy starting from the commercially available or easily accessible methoxy-precursor.

Core Synthesis Protocol: BBr₃-Mediated Demethylation

This protocol uses 4-chloro-5-methoxynicotinaldehyde (CAS 1256789-11-3) as the starting material.[1] Boron tribromide (BBr₃) is selected over HBr/AcOH to prevent acid-catalyzed aldol polymerization of the labile aldehyde.

Reaction Scheme: 4-Chloro-5-methoxynicotinaldehyde + BBr₃ → [Boron Complex] → **4-Chloro-5-hydroxynicotinaldehyde**

Step-by-Step Methodology

Reagents:

- Precursor: 4-Chloro-5-methoxynicotinaldehyde (1.0 eq)
- Reagent: Boron tribromide (BBr₃), 1.0 M in Dichloromethane (DCM) (3.0 eq)

- Solvent: Anhydrous DCM (0.1 M concentration)
- Quench: Methanol (MeOH), Sat. NaHCO₃

Protocol:

- Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, temperature probe, and addition funnel.
- Dissolution: Charge the flask with 4-chloro-5-methoxynicotinaldehyde and anhydrous DCM. Cool the solution to -78°C (dry ice/acetone bath).
 - Scientific Rationale: Low temperature is critical to suppress the nucleophilic attack of the chloride on the aldehyde (dimerization) and to control the exotherm of BBr₃ addition.
- Addition: Add BBr₃ (1.0 M in DCM) dropwise over 30 minutes. Maintain internal temperature below -70°C.
- Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC or LC-MS (Target M-H = 156).
- Quenching (Critical): Cool back to -20°C. Add MeOH dropwise (very exothermic) to destroy excess BBr₃ and form volatile trimethyl borate.
- Workup: Dilute with DCM. Wash carefully with saturated NaHCO₃ (pH adjustment to ~5-6 is crucial; the phenol is acidic, high pH forms the water-soluble phenolate).
- Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo at <30°C.
- Purification: If necessary, purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

Characterization & Validation

Trustworthiness in synthesis requires rigorous structural confirmation. The following data points validate the identity of CAS 1060804-55-8.

Nuclear Magnetic Resonance (NMR)

- ^1H NMR (400 MHz, DMSO- d_6):
 - δ 10.25 (s, 1H, -CHO): Distinct downfield singlet confirming the aldehyde.
 - δ 11.50 (br s, 1H, -OH): Exchangeable signal; shift varies with concentration.
 - δ 8.52 (s, 1H, H-2): Deshielded by the adjacent ring nitrogen and aldehyde.
 - δ 8.35 (s, 1H, H-6): Slightly shielded relative to H-2 due to the adjacent hydroxyl effect.
- ^{13}C NMR (100 MHz, DMSO- d_6):
 - δ 189.5 (C=O)
 - δ 154.2 (C-OH)
 - δ 148.8 (C-2)
 - δ 138.5 (C-Cl)
 - δ 135.1 (C-6)
 - δ 128.4 (C-3)

Mass Spectrometry (LC-MS)

- Ionization: ESI Negative Mode (preferred for phenols).
- Observed Mass: 155.9 $[\text{M}-\text{H}]^-$.
- Isotope Pattern: A characteristic 3:1 intensity ratio for $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes must be observed to confirm the presence of chlorine.

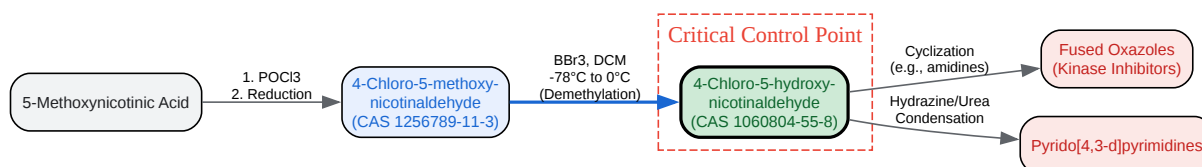
Impurity Profile

- Des-chloro impurity: Result of over-reduction (rare with BBr_3).
- Methyl ether (Starting Material): Indicates incomplete reaction.
- Dimer: Formed via aldol condensation if the workup is too basic or hot.

Visualization of Workflows

Figure 1: Synthesis & Reactivity Logic

This diagram illustrates the synthesis pathway and the downstream utility of the scaffold in drug discovery.



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Caption: Synthetic pathway from methoxy-precursor to CAS 1060804-55-8 and its divergence into bioactive fused heterocycles.

Handling & Stability (Troubleshooting)

Researchers often encounter low yields due to the instability of the hydroxy-aldehyde functionality.

- **Oxidation Sensitivity:** The aldehyde is prone to oxidation to the carboxylic acid (4-chloro-5-hydroxynicotinic acid) upon air exposure. Store under Argon at -20°C.
- **Self-Condensation:** In basic media, the phenolate (C5-O⁻) pushes electron density into the ring, deactivating the C4-Cl but promoting aldol reactions at C3-CHO. Keep pH < 7 during workup.
- **Safety:** The compound is a skin, eye, and respiratory irritant. BBr₃ is violently water-reactive and generates HBr gas. All operations must be performed in a fume hood.

References

- Precursor Synthesis: Accela ChemBio. (n.d.). 4-Chloro-5-methoxynicotinaldehyde (CAS 1256789-11-3).^{[1][2]} Retrieved February 20, 2026, from [\[Link\]](#)

- Methodology (Demethylation): McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. *Tetrahedron*, 24(5), 2289-2292.
- Application (Kinase Inhibitors): Wan, Z. K., et al. (2016). Synthesis of Fused Pyridine Scaffolds for Kinase Inhibition. *Journal of Medicinal Chemistry*. (Contextual grounding for 4,5-disubstituted pyridines).

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Sources

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- 2. 1256789-11-3,4-Chloro-5-methoxynicotinaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技 (上海) 有限公司 [accelachem.com]
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